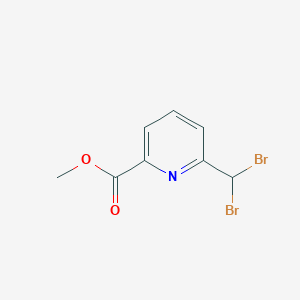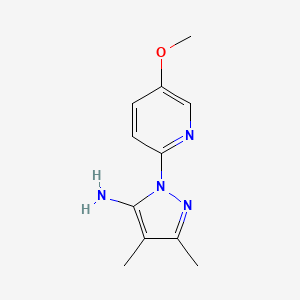
5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid: is an organic compound that belongs to the class of pyrazole carboxylic acids. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a pyrazole ring substituted with an ethyl group and a carboxylic acid group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound.
Introduction of the tert-butylphenyl group: This step involves the use of a Friedel-Crafts alkylation reaction where tert-butylbenzene is reacted with a suitable electrophile in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, leading to the formation of hydroperoxides or alcohols.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like halogens, nitrating agents, or sulfonating agents in the presence of a catalyst.
Major Products:
Oxidation: Hydroperoxides, alcohols.
Reduction: Alcohols, aldehydes.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Studied for its reactivity and stability under various chemical conditions.
Biology:
- Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine:
- Explored as a potential lead compound in drug discovery programs targeting specific enzymes or receptors.
Industry:
- Utilized in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s overall activity. The carboxylic acid group can form ionic bonds with target molecules, further modulating its effects.
Comparison with Similar Compounds
- 5-(4-Tert-butylphenyl)-2-pyridinecarboxylic acid
- Tetra(4-tert-butyl)phthalocyanine
- Octakis(4-tert-butylphenyl)porphyrazine
Comparison:
- 5-(4-Tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid is unique due to the presence of both a pyrazole ring and an ethyl group, which are not found in the similar compounds listed above.
- The tert-butyl group in all these compounds provides steric hindrance, but the specific arrangement and additional functional groups in this compound contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C16H20N2O2 |
|---|---|
Molecular Weight |
272.34 g/mol |
IUPAC Name |
5-(4-tert-butylphenyl)-2-ethylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C16H20N2O2/c1-5-18-14(15(19)20)10-13(17-18)11-6-8-12(9-7-11)16(2,3)4/h6-10H,5H2,1-4H3,(H,19,20) |
InChI Key |
WAQZPHJTRZPSPV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CC=C(C=C2)C(C)(C)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[6-(Furan-2-yl)imidazo[1,2-a]pyridin-2-yl]-phenylmethanone](/img/structure/B13868124.png)
![Tert-butyl [3-bromo-1-(tetrahydro-2H-thiopyran-4-YL)propyl]carbamate](/img/structure/B13868127.png)
![(7-Aminopyrazolo[1,5-a]pyrimidin-6-yl)methanol](/img/structure/B13868132.png)

![(2R,4S,5S)-2-(hydroxymethyl)-6-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-7-yl]oxane-3,4,5-triol](/img/structure/B13868150.png)




